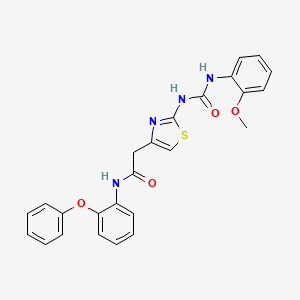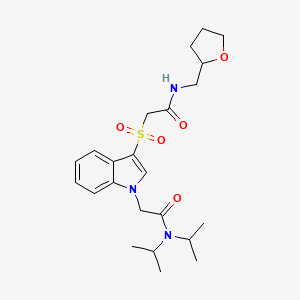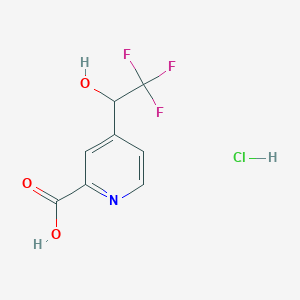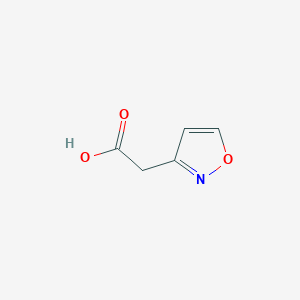
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A novel series of derivatives, including 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide, have been synthesized and characterized for potential therapeutic applications. These derivatives exhibit promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, specific compounds showed no gastric toxicity and significant inhibition of HCV NS5B RdRp activity, suggesting potential development into therapeutic agents (Küçükgüzel et al., 2013).
Structural Characterization and Biological Activity
- Research on methylbenzenesulfonamide, a structural variant, has increased interest due to its active groups like pyridine and benzenesulfonyl. These small molecular antagonists demonstrate potential in preventing human HIV-1 infection, showing the relevance of these compounds in antiviral research (Cheng De-ju, 2015).
Photodynamic Therapy Application
- Studies on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds similar to 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide, have shown high singlet oxygen quantum yield. This makes them potent photosensitizers for photodynamic therapy, particularly in treating cancer (Pişkin et al., 2020).
Anticancer Activity
- A series of benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities. Certain compounds, structurally related to the query compound, demonstrated marked activity against various cancer cell lines, indicating the potential of these derivatives in oncology research (Karakuş et al., 2018).
Metal Coordination and Molecular Structures
- Compounds such as N-[2-(Pyridin-2-yl)ethyl]-benzenesulfonamide derivatives have been studied for their potential as ligands in metal coordination. Their molecular and supramolecular structures indicate potential applications in materials science and coordination chemistry (Jacobs et al., 2013).
Antimicrobial Activity
- Research on arylazopyrazole pyrimidone clubbed with benzenesulfonamide derivatives shows promising antimicrobial activity against various bacteria and fungi. This highlights the potential application of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).
Propiedades
IUPAC Name |
N-ethyl-2-methyl-N-(2-pyridin-4-ylethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-3-21(12-8-16-6-10-20-11-7-16)29(26,27)18-14-17(5-4-15(18)2)22-19(23)9-13-28(22,24)25/h4-7,10-11,14H,3,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBUGDAWSULKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=CC=NC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Chlorobenzoxazol-2-yl)thio]acetic acid](/img/structure/B2771361.png)




![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2771367.png)
![1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2771370.png)
![4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide](/img/structure/B2771371.png)

![2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2771375.png)

![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2771379.png)
![ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2771381.png)
